1H-Perfluorohexane-1,1-diol
Overview
Description
1H-Perfluorohexane-1,1-diol, also known as PFHxD, is a perfluorinated compound that consists of a six-carbon chain with two alcohol groups attached to the end carbons. It has a molecular weight of 316.07 and a molecular formula of C6H3F11O2 .
Molecular Structure Analysis
The molecular structure of 1H-Perfluorohexane-1,1-diol is represented by the formula C6H3F11O2 . It consists of a six-carbon chain with two alcohol groups attached to the end carbons. The exact structural details are not provided in the retrieved sources.Physical And Chemical Properties Analysis
1H-Perfluorohexane-1,1-diol is a solid substance that should be stored at room temperature, specifically between 70-72°C . Its molecular weight is 316.07 g/mol .Scientific Research Applications
Miscibility and Multilayer Formation
1H-Perfluorohexane-1,1-diol (1H,1H,6H,6H-perfluorohexane-1,6-diol) has been studied for its behavior at the air/water interface. It's found to form multilayers and undergo phase transitions in adsorbed films. Takiue et al. (2011) observed that this compound and similar fluoroalkane-α,ω-diols mixtures can densely pack and orient parallel to the surface, leading to ideal mixing in the condensed film. They also noted multilayer formation and the ideal miscibility of these molecules in the parallel condensed film, indicating potential applications in surface chemistry and material sciences (Takiue et al., 2011).
Molecular Orientation and Interfacial Behavior
1H,1H,8H,8H-perfluorooctane-1,8-diol, a related compound, demonstrates unique molecular orientations and multilayer formations at the air/water interface. The study by Takiue et al. (2009) revealed that upon adsorption, this diol forms a parallel condensed monolayer that spontaneously transitions to a multilayer. This behavior suggests possible utilization in controlled surface interactions and material design (Takiue et al., 2009).
Synergistic Effects in Chemical Extraction
The synergistic effects of 1H-Perfluorohexane (C6F12H2) have been explored in the extraction of salicylic acid when used as a diluent with 1H,1H,2H,2H-Perfluorooctan-1-ol. Wu et al. (2018) found that 1H-Perfluorohexane can enhance extraction capabilities through hydrogen bonding, suggesting its potential in optimizing extraction processes in industrial applications (Wu et al., 2018).
Drug Encapsulation and Delivery
A novel process for drug encapsulation involves perfluorated hydrocarbons, including perfluorohexane. Chang et al. (2009) demonstrated the successful encapsulation of perfluorohexane in polymethylsilsesquioxane using coaxial electrohydrodynamic atomisation. This method is significant for medical and pharmaceutical applications, particularly in the preparation of multifunctional capsules (Chang et al., 2009).
Microemulsion Systems
1H-Perfluorohexane is a key component in forming aqueous microemulsion systems with fluorinated surfactants. Johannessen et al. (2004) investigated its role in the transition from threadlike to spherical micelles, offering insights into novel fluorinated microemulsion formulations for various industrial and pharmaceutical applications (Johannessen et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexane-1,1-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h1,18-19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQOFJJFAGOINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896759 | |
Record name | (Perfluoropentyl)methanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Perfluorohexane-1,1-diol | |
CAS RN |
904037-24-7 | |
Record name | (Perfluoropentyl)methanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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